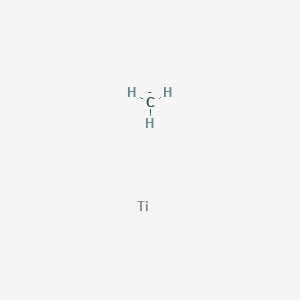
Carbanide;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Titanium Carbide can be synthesized using several methods, including:
Carbothermic Reduction: This involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures.
Sol-Gel Method: This method uses tetrabutyl titanate and sucrose, followed by microwave carbothermal reduction.
Chemical Vapor Deposition (CVD): Titanium Carbide can be deposited as a thin film using CVD, where titanium tetrachloride (TiCl₄) reacts with methane (CH₄) at high temperatures.
Industrial Production Methods: Industrial production of Titanium Carbide often involves carbothermic reduction due to its efficiency and scalability. The process includes mixing titanium dioxide with carbon and heating the mixture in an inert atmosphere to produce Titanium Carbide powder .
Types of Reactions:
Oxidation: Titanium Carbide can undergo oxidation to form titanium dioxide (TiO₂) and carbon dioxide (CO₂) at high temperatures.
Reduction: It can be reduced to form titanium metal and carbon monoxide (CO) under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) at high temperatures.
Reduction: Hydrogen (H₂) or other reducing agents at elevated temperatures.
Substitution: Nitrogen (N₂) or ammonia (NH₃) in a controlled environment.
Major Products:
Oxidation: Titanium dioxide (TiO₂) and carbon dioxide (CO₂).
Reduction: Titanium metal and carbon monoxide (CO).
Substitution: Titanium nitride (TiN).
科学研究应用
Titanium Carbide has a wide range of applications in scientific research and industry:
作用机制
The mechanism of action of Titanium Carbide involves its interaction with various molecular targets and pathways:
Catalytic Activity: Titanium Carbide acts as a catalyst by providing active sites for chemical reactions, enhancing reaction rates and selectivity.
Mechanical Reinforcement: In composite materials, Titanium Carbide improves mechanical properties such as hardness, strength, and wear resistance by reinforcing the matrix material.
Thermal Stability: Its high melting point and thermal conductivity make it suitable for high-temperature applications, where it maintains structural integrity and performance.
相似化合物的比较
Tungsten Carbide (WC): Similar in hardness and used in cutting tools and wear-resistant applications.
Vanadium Carbide (VC): Known for its high hardness and used as an abrasive and in hard alloys.
Titanium Nitride (TiN): Used for its extreme hardness and as a coating material for cutting tools.
Uniqueness of Titanium Carbide:
Higher Melting Point: Titanium Carbide has a higher melting point compared to many other carbides, making it suitable for extreme temperature applications.
Excellent Thermal Conductivity: It offers superior thermal conductivity, which is beneficial in applications requiring efficient heat dissipation.
属性
CAS 编号 |
125620-19-1 |
|---|---|
分子式 |
CH3Ti- |
分子量 |
62.902 g/mol |
IUPAC 名称 |
carbanide;titanium |
InChI |
InChI=1S/CH3.Ti/h1H3;/q-1; |
InChI 键 |
NGHAJLKGHGJFDM-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















